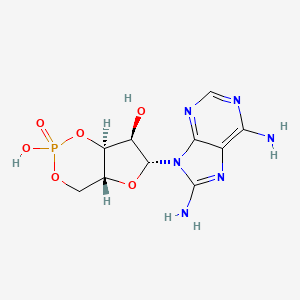

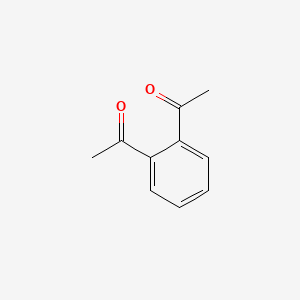

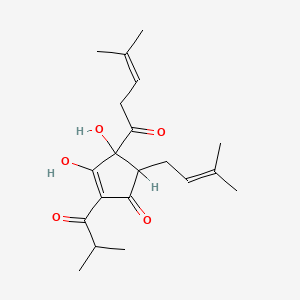

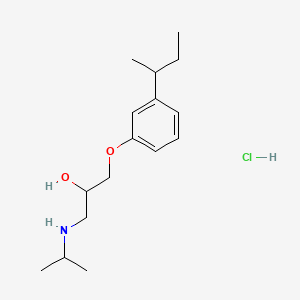

![molecular formula C13H11N3O3 B1203506 Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate CAS No. 40519-93-5](/img/structure/B1203506.png)

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The compound has been synthesized through various routes, including solvent-free conditions and focused microwave irradiation, demonstrating the versatility and efficiency of these methods in producing ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates and related compounds with yields ranging from 52 to 82% (Meziane, 1998). Additionally, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates was achieved via pyrimidine ring annulation, highlighting the compound's structural complexity and the nuanced techniques required for its production (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Research has detailed the molecular structure of related benzimidazole derivatives, offering insights into their planarity, conformation, and intramolecular interactions. For instance, the study of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate provided valuable information on the heterocyclic system used in the construction of heteropropellanes, crucial for understanding the molecular geometry of similar compounds (Konstantinova et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactions and properties have been explored, revealing its potential for modification and application in various chemical processes. For example, the chemoselective synthesis of 4-oxo-2-aryl-4,10-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl cyanides from three-component reactions highlights its reactivity and the influence of different catalysts on product yield (Sheibani & Hassani, 2011).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of related compounds provide insights into the behavior and stability of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. Studies on compounds like ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have contributed to understanding the compound's solid-state characteristics and intermolecular interactions, which are crucial for its application in material science and chemical engineering (Haroon et al., 2018).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards various substrates and potential for forming diverse derivatives, are of significant interest. The synthesis and characterization of derivatives such as ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates underline the compound's versatile chemical nature and its ability to undergo rearrangements and cyclization reactions, leading to new compounds with potentially valuable properties (Marjani & Khalafy, 2010).

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Benzimidazole compounds, such as Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, have been widely used in agriculture primarily as fungicides and anthelmintic drugs. The mechanism involves the inhibition of microtubule assembly by binding to tubulin, a protein crucial for cell division. This quality makes benzimidazoles effective in controlling fungal diseases and parasitic infections in crops and livestock. Notable progress has been made in understanding the exact mode of action and the molecular structure of the benzimidazole binding sites on tubulin, enhancing the efficiency of these compounds in agricultural applications (Davidse, 1986).

Medicinal Chemistry

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological and pharmacological activities. They are key structures in the synthesis of a wide array of therapeutic agents. The presence of benzimidazole nucleus in compounds has led to the development of drugs with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer properties, and more. The versatility of benzimidazole allows the derivation of numerous pharmacologically active compounds, showing its significance in drug discovery and development (Babbar, Swikriti & Arora, 2020). Furthermore, the synthesis and biological evaluation of condensed benzimidazoles have shown considerable biological activities, such as antihypertensive and diuretic effects, and have been used in the development of herbicides (Hsu, Hu & Liu, 2005).

Optoelectronic Applications

Benzimidazole derivatives are not limited to biological activities; they also play a crucial role in optoelectronics. Quinazoline and pyrimidine derivatives, closely related to benzimidazoles, have been used in the fabrication of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their excellent luminescent properties. Incorporation of benzimidazole and related structures into π-extended conjugated systems has been a strategic approach in creating novel optoelectronic materials (Lipunova, Nosova, Charushin & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWMITUKTNMJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.